REACTION_CXSMILES
|
Cl[CH2:2][C:3]([Cl:5])=[O:4].[C:6]([OH:10])(=[O:9])[CH2:7]O.Cl.S(Cl)([Cl:14])=O>>[Cl:14][CH2:7][C:6]([O:10][CH2:2][C:3]([Cl:5])=[O:4])=[O:9]
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
This mixture was refluxed for two hours
|
Duration
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2 h
|
Type
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DISTILLATION
|
Details
|
The product was distilled under a water aspirator
|
Type
|
CUSTOM
|
Details
|
fractioned between 105° and 115° C
|
Type
|
CUSTOM
|
Details
|
A yield of 48 g (37%) was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |